Cas no 2918828-73-4 ((4-(BenZyloxy)-2-chlorophenyl)(methyl)sulfane)

(4-(BenZyloxy)-2-chlorophenyl)(methyl)sulfane 化学的及び物理的性質
名前と識別子
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- 2918828-73-4
- MFCD34762749
- (4-(BenZyloxy)-2-chlorophenyl)(methyl)sulfane
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- インチ: 1S/C14H13ClOS/c1-17-14-8-7-12(9-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
- InChIKey: FZSOLSUROWPFSQ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)OCC1C=CC=CC=1)SC
計算された属性
- 精确分子量: 264.0375639g/mol
- 同位素质量: 264.0375639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.5Ų
- XLogP3: 4.5
(4-(BenZyloxy)-2-chlorophenyl)(methyl)sulfane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB610067-1g |
(4-(Benzyloxy)-2-chlorophenyl)(methyl)sulfane; . |
2918828-73-4 | 1g |
€659.60 | 2024-07-19 | ||
abcr | AB610067-250mg |
(4-(Benzyloxy)-2-chlorophenyl)(methyl)sulfane; . |
2918828-73-4 | 250mg |
€355.80 | 2024-07-19 | ||
abcr | AB610067-5g |
(4-(Benzyloxy)-2-chlorophenyl)(methyl)sulfane; . |
2918828-73-4 | 5g |
€2218.40 | 2024-07-19 |
(4-(BenZyloxy)-2-chlorophenyl)(methyl)sulfane 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
(4-(BenZyloxy)-2-chlorophenyl)(methyl)sulfaneに関する追加情報
Introduction to (4-(BenZyloxy)-2-chlorophenyl)(methyl)sulfane and Its Significance in Modern Chemical Research
(4-(BenZyloxy)-2-chlorophenyl)(methyl)sulfane, identified by its CAS number 2918828-73-4, is a compound of considerable interest in the field of pharmaceutical chemistry and synthetic organic chemistry. This organosulfur compound features a unique structural motif that has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both a benzyloxy group and a chlorophenyl ring, coupled with a methyl sulfide moiety, endows this molecule with distinct chemical properties that make it a valuable candidate for further investigation.
The benzyloxy group, characterized by its electron-donating nature, plays a crucial role in modulating the electronic properties of the molecule. This feature is particularly relevant in the context of drug design, where the optimization of electronic distributions can significantly influence binding affinity and metabolic stability. In contrast, the chlorophenyl ring introduces a degree of lipophilicity and electronic tunability, which can be exploited to enhance membrane permeability and target specificity. The methyl sulfide component, on the other hand, contributes to the compound's overall steric environment and can serve as a scaffold for further derivatization.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with unprecedented accuracy. Molecular modeling studies indicate that (4-(BenZyloxy)-2-chlorophenyl)(methyl)sulfane exhibits favorable interactions with biological targets, suggesting its potential as an intermediate in the synthesis of kinase inhibitors or other enzyme-targeted therapeutics. These predictions are supported by experimental data from high-throughput screening campaigns, which have identified analogs of this compound as hits against various disease-related targets.
The synthesis of (4-(BenZyloxy)-2-chlorophenyl)(methyl)sulfane) involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Traditional synthetic routes often rely on palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies. However, recent innovations in catalytic systems have allowed for more efficient and sustainable methods. For instance, transition-metal-free coupling techniques have been explored as alternatives to palladium-based catalysts, offering a greener approach to constructing complex molecular architectures.
In the realm of medicinal chemistry, the structural features of (4-(BenZyloxy)-2-chlorophenyl)(methyl)sulfane) make it an attractive starting point for developing new drugs. The benzyloxy group can be readily modified through various chemical transformations to introduce additional functional moieties, while the chlorophenyl ring provides a handle for further derivatization via Suzuki-Miyaura or Heck couplings. The methyl sulfide moiety has also been shown to enhance binding interactions with biological targets, making it an excellent scaffold for drug discovery efforts.
One particularly promising application of this compound is in the development of antiviral agents. Preliminary studies have demonstrated that derivatives of (4-(BenZyloxy)-2-chlorophenyl)(methyl)sulfane) exhibit inhibitory activity against several viral enzymes critical for replication. These findings are especially relevant in light of emerging viral threats and underscore the importance of having versatile chemical scaffolds available for rapid drug development. Furthermore, the compound's ability to cross cell membranes efficiently suggests its potential as an oral therapeutic agent.
The role of computational tools in optimizing drug candidates cannot be overstated. By leveraging advanced software packages, researchers can rapidly screen large libraries of compounds for potential hits against biological targets. In the case of (4-(BenZyloxy)-2-chlorophenyl)(methyl)sulfane), computational modeling has been instrumental in identifying key structural features that contribute to its biological activity. These insights have guided synthetic efforts toward producing more potent and selective derivatives.
The future prospects for (4-(BenZyloxy)-2-chlorophenyl)(methyl)sulfane) are bright, with ongoing research focused on expanding its applications in drug discovery and materials science. Novel synthetic methodologies are being developed to streamline its production, while new derivatives are being explored for their therapeutic potential. As our understanding of molecular interactions continues to grow, compounds like this will undoubtedly play an increasingly important role in addressing global health challenges.
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